Tert-butyl 4-amino-2-fluorobenzoate
Description
Significance of Fluorinated Benzoate (B1203000) Derivatives in Advanced Organic Synthesis
Fluorinated benzoate derivatives are a class of compounds that play a crucial role in modern organic synthesis and medicinal chemistry. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. nih.gov
In drug discovery, the strategic incorporation of fluorine can lead to enhanced potency, improved metabolic stability by blocking sites of oxidation, and increased bioavailability. chemimpex.comnih.gov For instance, many successful drugs across various therapeutic areas, including anti-cancer agents, anti-inflammatory drugs, and central nervous system agents, contain fluorine. nih.gov
Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials and agrochemicals. chemimpex.combeilstein-journals.org In materials science, the unique properties of the carbon-fluorine bond are exploited to create polymers and liquid crystals with specific thermal and electronic characteristics. In agriculture, fluorinated compounds are used in the production of effective herbicides and pesticides. chemimpex.com
Academic Relevance of Tert-butyl 4-amino-2-fluorobenzoate as a Key Building Block
This compound serves as a key building block in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. chemimpex.comresearchgate.net Its structure contains three key functional groups that can be selectively manipulated: an amino group, a carboxylic ester, and a fluorine atom on the aromatic ring. This trifunctional nature allows for a variety of chemical transformations, making it a valuable starting material for creating diverse molecular architectures.
The amino group can undergo a wide range of reactions, such as acylation, alkylation, and diazotization, to introduce new substituents. The tert-butyl ester can be readily hydrolyzed under specific conditions to reveal the carboxylic acid, which can then be converted into amides, esters, or other functional groups. The fluorine atom, in addition to its effects on the molecule's properties, can also influence the regioselectivity of further aromatic substitutions.
The use of such "building blocks" is a fundamental strategy in modern synthetic chemistry, including solid-phase peptide synthesis, where protected amino acids are sequentially added to a growing peptide chain. nih.govsigmaaldrich.com This approach allows for the efficient and controlled synthesis of complex target molecules with desired functionalities. sigmaaldrich.com
Research Landscape and Foundational Studies on Related Fluorobenzoates
The study of fluorobenzoates has a rich history, with foundational research focusing on their synthesis, reactivity, and metabolism. For example, the metabolism of 2-fluorobenzoic acid has been studied in microorganisms. wikipedia.org Researchers have also developed analytical methods, such as liquid chromatography-tandem mass spectrometry, for the sensitive detection of various fluorobenzoic acids in environmental samples, highlighting their use as tracers in hydrological studies. nih.gov
The broader class of fluorinated organic compounds has been the subject of extensive investigation, with a historical perspective on the development of fluorinating agents being a key area of research. beilstein-journals.org The synthesis of heterocyclic compounds, which often form the core of biologically active molecules, has also benefited from the use of fluorinated starting materials. globalscientificjournal.com The unique properties of these compounds have made them important in various applications. globalscientificjournal.com
Overview of Multifaceted Research Trajectories for the Compound
Current research involving this compound and related compounds is diverse and expanding. A primary focus remains on its application in pharmaceutical development, where it serves as an intermediate in the synthesis of novel drug candidates. chemimpex.com Researchers are exploring its use in creating compounds that target specific biological pathways for the treatment of various diseases. chemimpex.com
In the field of agrochemicals, its stability and efficacy are being leveraged to develop new and improved herbicides and pesticides for crop protection. chemimpex.com Furthermore, the unique properties imparted by the fluorine atom make it a person of interest in the development of new materials with tailored characteristics. chemimpex.com The ongoing exploration of this compound's synthetic utility and the biological activity of its derivatives continue to drive research in both academic and industrial settings.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 140373-77-9 |
| Linear Formula | C11H14FNO2 |
| InChI Code | 1S/C11H14FNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3 |
| InChI Key | FCCRKNYAZJHMME-UHFFFAOYSA-N |
| Physical Form | Yellow to Brown Solid |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
| Purity | 96% |
| Data sourced from Sigma-Aldrich. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-amino-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCRKNYAZJHMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434890 | |
| Record name | TERT-BUTYL 4-AMINO-2-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140373-77-9 | |
| Record name | TERT-BUTYL 4-AMINO-2-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 140373-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Derivatization Strategies
Strategic Approaches for the Synthesis of Tert-butyl 4-amino-2-fluorobenzoate
This compound is a key intermediate in the pharmaceutical and agrochemical industries. chemimpex.com Its synthesis is of considerable interest, with various strategies developed to improve efficiency, yield, and scalability.
Synthesis from Precursors: Routes Involving m-Fluoroaniline and 4-Amino-2-fluorobenzoic Acid
A common precursor for the synthesis of this compound is 4-amino-2-fluorobenzoic acid. cymitquimica.com This acid can be prepared from m-fluoroaniline through a multi-step process. One patented method involves the protection of the amino group of m-fluoroaniline with benzyl (B1604629) chloride, followed by a Vilsmeier-Haack formylation reaction. The resulting aldehyde is then oxidized to a carboxylic acid using a Pinnick oxidation, and a final hydrogenation reduction with a Pd/C catalyst yields 4-amino-2-fluorobenzoic acid. google.com This method is noted for its use of readily available starting materials and high purity of intermediates and the final product, making it suitable for large-scale production. google.com
Alternative preparations of 4-amino-2-fluorobenzoic acid start from 2-fluoro-4-nitrobenzoic acid, which is reduced via Pd/C hydrogenation. guidechem.com However, the synthesis of 2-fluoro-4-nitrobenzoic acid often involves strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate, which can generate significant waste and pose safety risks. guidechem.com Another route utilizes the alkaline hydrolysis of 2-fluoro-4-aminobenzonitrile. guidechem.com
Esterification Techniques for the Tert-butyl Moiety
The introduction of the tert-butyl ester group is a critical step in the synthesis of the title compound. This is typically achieved through the esterification of 4-amino-2-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is often conducted under reflux conditions to drive the reaction to completion.
More advanced and milder methods for tert-butyl esterification have been developed. For instance, the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) can directly afford tert-butyl esters from free amino acids in high yields. organic-chemistry.org Another approach involves the reaction of an N-protected amino acid with a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and the corresponding alcohol. ug.edu.pl
Regioselective Fluorination and Amination Approaches
The synthesis of related fluorinated and aminated aromatic compounds often requires careful control of regioselectivity. While specific methods for the direct regioselective fluorination and amination to form this compound are not extensively detailed in the provided results, general principles can be inferred. For example, in the synthesis of 2-amino-3-fluorobenzoic acid, the starting material is 2-fluoroaniline, highlighting the importance of the precursor's substitution pattern in directing the final arrangement of functional groups. orgsyn.org The Vilsmeier-Haack reaction, as mentioned in the synthesis of 4-amino-2-fluorobenzoic acid, is a key step for introducing a formyl group at a specific position on the aromatic ring, which is later converted to the carboxylic acid. google.com
Optimization of Reaction Parameters for Preparative Scale Synthesis
For large-scale industrial production, optimization of reaction conditions is crucial for maximizing yield and purity while minimizing costs and waste. This can involve statistical experimental design to systematically vary parameters such as temperature, catalyst loading, and solvent polarity. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for determining the optimal reaction time and conditions. In a patented method for preparing 4-amino-2-fluorobenzoic acid, specific reaction times, temperatures, and reagent ratios are provided to achieve high yields (up to 57.4% over four steps) and purities (over 98%). google.com For instance, the initial benzylation of m-fluoroaniline is carried out at 100°C for 18 hours, and the subsequent oxidation of the aldehyde intermediate is conducted at 10°C for 8 hours. google.com
Chemical Transformations and Functionalization of this compound
The amino group of this compound is a key site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential biological activity.
Reactions at the Amino Group: Acylation, Alkylation, and Protection Strategies
Acylation: The amino group can readily undergo acylation reactions. For example, reaction with acryloyl chloride in the presence of a base like triethylamine (B128534) can introduce an acryloyl group. rsc.org This type of modification is useful for creating monomers for polymerization or for introducing specific functionalities.
Alkylation: Asymmetric alkylation of related amino acid esters has been achieved using copper catalysts, leading to the synthesis of chiral unnatural α-substituted α-amino acids with high enantioselectivity. chemrxiv.org Phase transfer catalysis has also been employed for the enantioselective benzylation of amino acid Schiff bases. researchgate.net
Protection Strategies: The amino group often needs to be protected during multi-step syntheses to prevent unwanted side reactions. libretexts.org A common and effective protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). chemistrysteps.comnih.gov The Boc group is stable under many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). chemistrysteps.comnih.gov Other protecting groups include the benzyloxycarbonyl (Cbz) group, which can be removed by catalytic hydrogenation. chemistrysteps.com The choice of protecting group depends on the specific reaction conditions and the desired final product. For instance, the tert-butyl group itself can be used as an amide N-protecting group, which can be cleaved under mild conditions using a catalytic amount of copper(II) triflate. bath.ac.uk
Transformations of the Ester Functionality: Transesterification and Aminolysis
The tert-butyl ester group of this compound is known for its stability, which makes its transformation challenging under standard conditions. Unlike methyl or ethyl esters, which are readily transesterified under basic catalysis, the tert-butyl group's steric bulk hinders nucleophilic attack at the carbonyl carbon.
Transesterification: Direct transesterification with other alcohols is generally inefficient. The more common strategy to replace the tert-butyl group is a two-step process:
Hydrolysis: The ester is first hydrolyzed to the parent carboxylic acid, 4-amino-2-fluorobenzoic acid. This is typically achieved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which facilitates the cleavage of the ester by forming a stable tert-butyl cation.
Re-esterification: The resulting carboxylic acid can then be re-esterified with the desired alcohol (e.g., methanol (B129727), ethanol) using standard methods such as Fischer esterification (acid catalysis) or by forming an acyl chloride followed by alcoholysis.
Aminolysis: The direct reaction of the tert-butyl ester with amines to form amides (aminolysis) is also challenging due to the low reactivity of the ester. Forcing conditions, such as high temperatures or the use of highly nucleophilic amines, may be required. A more practical approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction using coupling agents like dicyclohexylcarbodiimide (DCC) or HBTU.
Aromatic Substitutions and Modifications of the Fluorobenzene (B45895) Core
The fluorobenzene ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the amino group (-NH₂) and the fluorine atom (-F).
Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance.
Fluorine Atom (-F): Halogens are an exception to the general rules. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho or para attack. libretexts.org
In this compound, the amino group is at position 4 and the fluorine at position 2. The powerful activating effect of the amino group dominates. The positions ortho to the amino group (positions 3 and 5) are the most activated sites for electrophilic attack. The position para to the amino group is blocked. Therefore, electrophilic substitution is expected to occur predominantly at position 3 and/or 5.
A relevant example is the nitration of tert-butyl 4-fluorobenzoate, which can be achieved using a mixture of nitric acid and sulfuric acid to yield tert-butyl 4-fluoro-2-nitrobenzoate. For the title compound, a similar nitration would be expected to yield primarily tert-butyl 4-amino-2-fluoro-5-nitrobenzoate, with the incoming nitro group directed by the strongly activating amino group.
Cross-Coupling Reactions and Palladium-Catalyzed Processes
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound and its derivatives. wikipedia.orgmdpi.com
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org The amino group of this compound can act as the nucleophile in a coupling reaction with various aryl or heteroaryl halides. Conversely, a halogenated analogue, such as tert-butyl 4-amino-2-bromo-5-fluorobenzoate, can serve as the electrophilic partner to couple with a wide range of primary or secondary amines. nih.gov This method provides a direct route to complex diarylamines or N-aryl alkylamines under relatively mild conditions, often employing a palladium catalyst, a phosphine (B1218219) ligand (like XPhos or SPhos), and a base such as sodium tert-butoxide or cesium carbonate. beilstein-journals.orgatlantis-press.com
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an aryl or vinyl halide. mdpi.com Halogenated derivatives of the title compound are excellent substrates for Suzuki coupling. For instance, coupling tert-butyl 4-bromo-2-fluorobenzoate with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would yield a biphenyl (B1667301) derivative. sigmaaldrich.com This strategy is highly efficient for preparing fluorinated biphenyls, which are of interest in materials science and medicinal chemistry. mdpi.com
Mechanistic Elucidation of Key Reaction Pathways
Electrophilic Aromatic Substitution (EAS): The mechanism for EAS on the fluorobenzene core involves a two-step process. masterorganicchemistry.com
Attack on the Electrophile: The π-system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu The positive charge in this intermediate is delocalized across the ring, particularly at the positions ortho and para to the site of attack. The electron-donating amino and fluoro groups help stabilize this intermediate, especially when the attack is at the ortho or para positions relative to them.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system, yielding the final substituted product. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling: The mechanisms for reactions like the Buchwald-Hartwig amination and Suzuki coupling proceed via a catalytic cycle involving a palladium complex.
Buchwald-Hartwig Amination Cycle: The generally accepted mechanism involves: wikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the substrate (e.g., a bromo-substituted analogue), forming a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Suzuki Coupling Cycle: The catalytic cycle for Suzuki coupling is similar: youtube.com
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide substrate.
Transmetalation: The organic group from the organoboron reagent (e.g., arylboronic acid) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Synthesis of Structural Analogues and Related Fluorinated Esters
The synthesis of structural analogues of this compound allows for the systematic study of structure-activity relationships and the fine-tuning of molecular properties.
The methyl and ethyl esters of 4-amino-2-fluorobenzoic acid are common analogues. They are typically synthesized by the esterification of 4-amino-2-fluorobenzoic acid with methanol or ethanol, respectively, under acidic conditions. sigmaaldrich.com An alternative route involves the reduction of the corresponding nitro-precursors, such as ethyl 2-fluoro-4-nitrobenzoate, via hydrogenation using a catalyst like palladium on carbon.
| Analogue Name | Molecular Formula | CAS Number | Synthesis Method Highlight |
|---|---|---|---|
| Methyl 4-amino-2-fluorobenzoate | C₈H₈FNO₂ | 73792-08-2 | Esterification of 4-amino-2-fluorobenzoic acid with methanol. beilstein-journals.org |
| Ethyl 4-amino-2-fluorobenzoate | C₉H₁₀FNO₂ | 73792-06-0 | Reduction of ethyl 2-fluoro-4-nitrobenzoate. |
Modifying the halogen type, position, or adding other substituents to the fluorobenzene core generates a diverse library of analogues. These are often synthesized from correspondingly substituted benzoic acids or anilines. For example, tert-butyl 4-amino-2-chlorobenzoate can be synthesized via esterification of 4-amino-2-chlorobenzoic acid with tert-butanol. Other variations include introducing a second halogen, such as in tert-butyl 4-amino-2,5-difluorobenzoate, or altering the position of the existing halogens relative to the amino and ester groups.
| Analogue Name | Molecular Formula | CAS Number | Key Structural Feature |
|---|---|---|---|
| tert-Butyl 4-amino-2-chlorobenzoate | C₁₁H₁₄ClNO₂ | 75294-49-4 | Chlorine at position 2 instead of fluorine. |
| tert-Butyl 4-bromo-2-fluorobenzoate | C₁₁H₁₂BrFO₂ | 889858-12-2 | Bromo group at position 4 (amino group absent). sigmaaldrich.com |
| tert-Butyl 2-amino-4-bromo-5-fluorobenzoate | C₁₁H₁₃BrFNO₂ | 1881978-32-0 | Amino at C2, Bromo at C4, Fluoro at C5. nih.gov |
| tert-Butyl 4-amino-2,5-difluorobenzoate | C₁₁H₁₃F₂NO₂ | [N/A] | Additional fluorine at position 5. uni.lu |
Applications in Medicinal Chemistry and Agrochemical Science
Intermediate in Pharmaceutical Compound Synthesis
The primary role of Tert-butyl 4-amino-2-fluorobenzoate in the pharmaceutical industry is as a crucial intermediate. chemimpex.com Its structure allows for further chemical modifications, enabling chemists to build more complex and targeted drug molecules.
Table 1: Properties of this compound as a Pharmaceutical Intermediate
| Property | Description | Source |
| CAS Number | 140373-77-9 | sigmaaldrich.com |
| Molecular Formula | C11H14FNO2 | sigmaaldrich.com |
| Molecular Weight | 211.24 g/mol | sigmaaldrich.com |
| Key Structural Features | Aromatic ring, Amino group, Fluoro group, Tert-butyl ester | chemimpex.com |
| Primary Function | Synthetic building block for creating drug candidates. | chemimpex.com |
This compound serves as a foundational scaffold for generating new drug candidates. chemimpex.com Researchers utilize this compound to synthesize novel molecules that have the potential to become effective therapeutic agents. chemimpex.com The presence of reactive sites—the amino group and the aromatic ring—allows for the attachment of various other chemical groups, leading to a diverse library of compounds for screening and development.
A key application is in the creation of drug candidates designed to interact with specific biological pathways. chemimpex.com By modifying the core structure of this compound, medicinal chemists can fine-tune the resulting molecule's shape and electronic properties to bind selectively to targets like enzymes or receptors involved in disease processes.
The incorporation of fluorine is a well-established strategy in modern drug design, and the fluorine atom in this compound is one of its most significant features. nih.gov Strategically placed fluorine atoms can profoundly influence a drug molecule's properties in several beneficial ways. tandfonline.com
One major advantage is enhanced metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to being broken down by metabolic enzymes in the body. nih.gov This can prolong the drug's presence and curative effect. nih.gov Furthermore, fluorine can block sites on the molecule that are vulnerable to metabolic oxidation, a common pathway for drug elimination. mdpi.com
Fluorine also increases lipophilicity, which can improve a molecule's ability to pass through cellular membranes. nih.govresearchgate.net This enhancement of membrane permeability can lead to better absorption and bioavailability of the drug. tandfonline.comnih.gov The high electronegativity of fluorine can also alter the acidity (pKa) of nearby functional groups, which can be used to optimize a drug's solubility and transport characteristics. tandfonline.comnih.gov
Table 2: Key Effects of Fluorine in Drug Design
| Effect | Description | Source |
| Metabolic Stability | The strong C-F bond resists enzymatic degradation, increasing the drug's half-life. | nih.gov |
| Lipophilicity | Increases the molecule's affinity for lipids, often improving membrane permeation and absorption. | tandfonline.comresearchgate.net |
| Binding Affinity | Can enhance the interaction between the drug and its target protein. | tandfonline.com |
| Bioavailability | Can improve through a combination of better absorption and reduced metabolic breakdown. | nih.gov |
| pKa Modification | The electron-withdrawing nature of fluorine can lower the pKa of nearby amines, affecting solubility and cell penetration. | tandfonline.com |
Contribution to Agrochemical Formulations
Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. chemimpex.com Its structural stability and the bioactivity associated with the fluoro-aromatic core are advantageous for developing new crop protection agents. chemimpex.com
The compound is utilized in the synthesis of active ingredients for herbicides and pesticides. chemimpex.com As a stable intermediate, it provides a reliable foundation for building molecules designed to be toxic to specific weeds or pests while being safe for the desired crops. Its structure can be systematically modified to optimize for target specificity and efficacy.
The inherent stability of molecules derived from this compound can contribute to their efficacy and persistence in the field, which is crucial for effective crop protection. chemimpex.com The fluorine atom, in particular, can enhance the biological activity of the final agrochemical product. chemimpex.com The design of these agents involves balancing the need for potency against potential environmental impact, a process where the precise chemical nature of the starting intermediates plays a critical role.
Broader Applications in Materials Science and Analytical Chemistry
Integration into Polymer Systems for Enhanced Material Properties
The molecular structure of tert-butyl 4-amino-2-fluorobenzoate makes it a valuable monomer or additive in polymer chemistry. Its incorporation into polymer chains can be used to engineer materials with specific, desirable characteristics for high-performance applications. chemimpex.com
This compound serves as a building block for creating polymers with tailored properties. The presence of the fluorine atom is particularly significant, as it can enhance properties such as hydrophobicity, chemical inertness, and thermal stability. The amine group provides a reactive site for polymerization reactions, commonly forming amide bonds in polyamides or imide rings in polyimides. The bulky tert-butyl group can influence the polymer's morphology, affecting its solubility and processing characteristics. chemimpex.com Researchers can incorporate this monomer into polymer backbones to create materials designed for specific environments, such as specialty coatings and advanced packaging solutions. chemimpex.com
Table 1: Expected Impact of Integrating this compound into Polymer Systems This table is illustrative, based on established principles of fluorinated polymers.
| Property | Enhancement Attributed to Structural Feature | Potential Application |
| Thermal Stability | Strong C-F bond, aromatic ring stability | High-temperature resistant films, aerospace components |
| Chemical Resistance | Fluorine's shielding effect, low polarizability | Chemical-resistant coatings, industrial seals and gaskets |
| Hydrophobicity | Low surface energy of fluorinated segments | Moisture-barrier packaging, water-repellent surfaces |
| Processability | Tert-butyl group influencing solubility | Soluble polyimides for easier manufacturing |
Biochemical and Biological Research Perspectives Mechanistic and Exploratory
Enzyme Interaction Studies and Biochemical Pathway Probing
Tert-butyl 4-amino-2-fluorobenzoate, a fluorinated aromatic compound, serves as a valuable molecular scaffold in biochemical and biological research. Its structural features, including the aminobenzoic acid core, the fluorine substituent, and the tert-butyl ester group, provide a platform for investigating enzyme-ligand interactions and probing the intricacies of biochemical pathways. While direct enzymatic inhibition studies on this specific ester are not extensively documented in publicly available literature, research on analogous aminobenzoic acid derivatives provides significant insights into its potential roles in enzyme modulation.
Investigating Enzyme Mechanisms and Active Site Dynamics
Derivatives of aminobenzoic acid have been instrumental in elucidating the mechanisms of various enzymes. For instance, p-aminobenzoic acid (PABA) derivatives have been studied as inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate synthesis pathway of microorganisms like Escherichia coli. nih.govwikipedia.org These studies reveal that the p-aminobenzoyl moiety is a crucial feature for competing with the natural substrate, PABA, for the enzyme's active site. nih.gov The carboxyl group, or a bioisostere capable of generating a negative charge, is vital for effective binding. nih.gov This suggests that this compound, upon hydrolysis of its ester group in situ or through synthetic modification, could potentially interact with the active sites of PABA-utilizing enzymes.
Furthermore, aminobenzoic acid derivatives have been shown to interact with the catalytic center of the ribosome, the cellular machinery responsible for protein synthesis. Cryo-electron microscopy studies have revealed that the rigid aromatic backbone of these derivatives can sterically hinder the conformational changes required for the 'induced fit' mechanism of peptide bond formation. acs.org This provides a basis for understanding how such compounds might modulate the activity of large enzymatic complexes.
Implications for Structure-Based Drug Design Principles
The structural characteristics of this compound make it a relevant building block in structure-based drug design (SBDD). chemimpex.comrroij.com The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. chemimpex.comnih.gov This is a key principle in modern drug discovery, where fine-tuning these properties is essential for developing effective and safe therapeutic agents. nih.gov The fluorine atom in the 2-position of the benzoate (B1203000) ring can influence the electronic environment of the molecule and participate in specific interactions, such as hydrogen bonds or halogen bonds, with enzyme active sites.
The tert-butyl ester group enhances the compound's solubility and stability, making it a suitable candidate for various formulations. chemimpex.com In drug design, such ester groups are often employed as prodrugs, which can be cleaved in vivo to release the active carboxylic acid. This strategy can improve the pharmacokinetic profile of a drug candidate. The use of fluorinated building blocks like this compound is a common strategy in the design of inhibitors for various enzyme classes, including kinases, which are critical targets in cancer therapy. rroij.comnih.gov SBDD approaches leverage the three-dimensional structures of these enzymes to guide the design of potent and selective inhibitors. rroij.com
Exploration of Intrinsic Biological Activities of this compound and its Derivatives
While primarily utilized as a synthetic intermediate, the structural motif of this compound is found in various biologically active molecules. Research into its derivatives and related fluorobenzoates has unveiled a range of intrinsic biological activities.
Antifungal Properties of Related Fluorobenzoates
Fluorine-containing compounds have shown promise in the development of novel antifungal agents. Studies on fluoro-substituted benzothiazole (B30560) derivatives have demonstrated their ability to inhibit the growth of fungal strains such as Aspergillus niger. chemijournal.com Similarly, research on 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, synthesized from 2-amino-5-fluorobenzoic acid, has identified compounds with significant antifungal activity against a range of fungi, including Fusarium oxysporum. nih.gov Certain derivatives exhibited high inhibitory effects with EC50 values in the low microgram per milliliter range. nih.gov The mechanism of action for some of these compounds involves increasing the permeability of the fungal cell membrane and inhibiting chitinase (B1577495) activity. nih.gov Although direct testing of this compound is not reported, these findings suggest that the fluorinated aminobenzoate scaffold is a promising starting point for the development of new antifungal agents.
| Compound Class | Fungal Strain | Activity | Reference |
| Fluoro-substituted Benzothiazoles | Aspergillus niger | Inhibitory | chemijournal.com |
| 6-Fluoro-4-alkyl(aryl)thioquinazolines | Fusarium oxysporum | EC50: 8.3-64.2 µg/mL | nih.gov |
Inhibition of Specific Biological Targets (e.g., ABT-199 for related compounds)
This compound is a documented intermediate in the synthesis of Venetoclax (ABT-199), a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Venetoclax is an important therapeutic agent for certain types of leukemia. In this context, this compound itself is not the active inhibitor of Bcl-2 but rather a crucial building block used to construct the final, complex drug molecule. This highlights the significance of this compound in providing a key structural component necessary for the biological activity of the resulting therapeutic.
Structure-Activity Relationships in Bioactive Analogues
Structure-activity relationship (SAR) studies of aminobenzoic acid derivatives have provided valuable insights into the structural requirements for biological activity. In the case of p-aminobenzoic acid derivatives as inhibitors of dihydropteroate synthase, the presence of the p-aminobenzoyl moiety is critical for activity. nih.gov Substitution of the carboxyl group with an ester, amide, or ketone function generally leads to a significant decrease in affinity for the enzyme, likely due to the inability to generate a sufficient negative charge. nih.gov
In a different class of compounds, 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones, which are cholinesterase inhibitors, SAR studies revealed that a carbamic residue is crucial for high-potency acetylcholinesterase (AChE) inhibition. nih.gov However, removal of this group led to compounds with high selectivity for butyrylcholinesterase (BuChE). nih.gov These examples demonstrate how systematic modifications of the aminobenzoate scaffold and its derivatives can lead to potent and selective inhibitors of different enzymes, underscoring the importance of SAR in drug discovery.
| Compound Class | Target Enzyme | Key SAR Findings | Reference |
| p-Aminobenzoic acid derivatives | Dihydropteroate synthase | p-Aminobenzoyl moiety and a negatively charged group are crucial for activity. | nih.gov |
| 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones | Acetylcholinesterase/ Butyrylcholinesterase | Carbamic residue is critical for potent AChE inhibition; its absence leads to BuChE selectivity. | nih.gov |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Such studies on Tert-butyl 4-amino-2-fluorobenzoate would provide a deeper understanding of its structure, stability, and reactivity.
Conformational Landscapes and Energetic Profiles
A molecule's biological activity and reactivity are often dictated by its three-dimensional shape and the relative energies of its different conformations. For this compound, the rotation around the ester and amino group single bonds would define its conformational landscape.
Prediction of Molecular Reactivity and Electronic Properties
The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are key to predicting its reactivity. While detailed analyses for this compound are not published, general principles of computational chemistry allow for the prediction of these properties. science.gov
The presence of the electron-donating amino group and the electron-withdrawing fluorine atom and ester group on the aromatic ring creates a complex electronic environment. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. science.gov A smaller gap generally implies higher reactivity.
Basic computed electronic properties for a related isomer, tert-butyl 2-amino-4-fluorobenzoate (B8507550), are available from public databases and are presented in the table below for illustrative purposes, as specific data for the 4-amino-2-fluoro isomer is limited.
| Property | Predicted Value (for tert-butyl 2-amino-4-fluorobenzoate) | Source |
| XlogP | 2.7 | PubChemLite uni.lu |
| Monoisotopic Mass | 211.10086 Da | PubChemLite uni.lu |
| Predicted Collision Cross Section ([M+H]⁺) | 145.2 Ų | PubChemLite uni.lu |
This data is for the isomer tert-butyl 2-amino-4-fluorobenzoate and is provided for illustrative purposes due to the lack of specific data for this compound.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical tool in drug discovery for predicting the interaction between a ligand and a protein's active site.
Ligand-Protein Interaction Modeling
There are no specific molecular docking studies in the public domain that focus on Tert-butyl 4-amino-2-fluorobenate as a ligand. However, its derivatives have been subjects of such investigations. For instance, derivatives of thienopyrimidines have been studied as dual topoisomerase I and II inhibitors, with molecular docking used to explore their binding orientations within the target proteins. nih.gov
A hypothetical docking study of this compound would involve identifying a relevant protein target and using computational software to predict the binding mode and affinity. The amino group could act as a hydrogen bond donor, while the ester and fluorine atoms could participate in other non-covalent interactions.
Pharmacokinetic Property Prediction via Computational ADMET Profiling
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is used to predict the pharmacokinetic properties of a compound. While a comprehensive ADMET profile for this compound is not available in published literature, some basic properties can be predicted using computational models. These predictions are valuable in early-stage drug discovery to filter out candidates with unfavorable properties.
The following table presents some computationally predicted properties for the related isomer, tert-butyl 2-amino-4-fluorobenzoate, which can give an indication of the expected properties for the target compound.
| ADMET Property | Predicted Value (for tert-butyl 2-amino-4-fluorobenzoate) | Source |
| Molecular Formula | C₁₁H₁₄FNO₂ | PubChemLite uni.lu |
| Molecular Weight | 211.24 g/mol | Chem-Impex chemimpex.com |
| Topological Polar Surface Area | 52.3 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Some data in this table may be for the isomer tert-butyl 2-amino-4-fluorobenzoate or the parent compound, sourced from publicly available databases, and is provided for illustrative purposes.
Computational Elucidation of Reaction Mechanisms
Computational chemistry can be a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are difficult to obtain experimentally. pitt.edu For this compound, this could involve studying the mechanisms of its synthesis or its subsequent reactions to form more complex molecules.
For example, a computational study could elucidate the mechanism of the esterification of 4-amino-2-fluorobenzoic acid with tert-butanol. Similarly, the reactivity of the amino group or the aromatic ring in various synthetic transformations could be modeled. While general principles of reaction mechanisms in organic chemistry apply, specific computational studies on this compound are not found in the reviewed literature. Research on other systems has shown that a combination of techniques like AIMD (Ab Initio Molecular Dynamics) and BOMD (Born-Oppenheimer Molecular Dynamics) can be used to study reaction mechanisms with a high level of detail. pitt.edu
Synergistic Approaches Combining Experimental and Computational Methods
The investigation of this compound and its derivatives greatly benefits from a combined experimental and computational strategy. This approach typically involves the synthesis and characterization of the compound, followed by computational modeling to rationalize and predict its behavior. The insights gained from computational studies can, in turn, guide the design of new derivatives with enhanced properties for various applications, including pharmaceutical and agrochemical development. chemimpex.com
A common workflow involves the synthesis of the target compound, followed by spectroscopic and crystallographic analysis to determine its precise three-dimensional structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray diffraction are instrumental in providing experimental data on bond lengths, bond angles, and vibrational frequencies. eurjchem.com This empirical data serves as a crucial benchmark for validating the accuracy of computational models.
Density Functional Theory (DFT) is a frequently employed computational method for studying the electronic structure and geometry of molecules like this compound. analis.com.my By performing geometry optimization calculations, researchers can predict the most stable conformation of the molecule. The calculated structural parameters can then be compared with experimental data to assess the accuracy of the computational model. Once validated, the model can be used to calculate a range of quantum chemical descriptors that provide insights into the molecule's reactivity and potential interactions.
For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these computational studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. analis.com.my
The following table illustrates the types of quantum chemical parameters that can be calculated for this compound and its analogs using DFT, providing a theoretical basis for understanding their chemical behavior.
| Parameter | Description | Typical Calculated Value Range for Similar Compounds |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy; relates to electron-donating ability. | -5.0 to -7.0 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.5 to 5.0 eV |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | 2.0 to 4.0 D |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | 6.0 to 8.0 eV |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | 0.5 to 2.0 eV |
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other chemical species. researchgate.net
In the context of drug discovery, a synergistic approach often involves molecular docking studies. After synthesizing and characterizing a series of compounds derived from this compound, their potential biological activity can be assessed computationally. Molecular docking simulations can predict the binding affinity and orientation of these molecules within the active site of a target protein, providing a rationale for their observed biological effects and guiding the design of more potent inhibitors. eurjchem.com
The table below demonstrates how experimental data for compounds structurally related to this compound can be compared with data obtained from computational modeling to validate the theoretical approach.
| Parameter | Experimental Method | Typical Experimental Value for Similar Compounds | Computational Method | Typical Calculated Value for Similar Compounds |
|---|---|---|---|---|
| C=O Bond Length | X-ray Diffraction | 1.20 - 1.25 Å | DFT (B3LYP/6-311++G(d,p)) | 1.22 - 1.27 Å |
| N-H Vibrational Frequency | FT-IR Spectroscopy | 3300 - 3500 cm-1 | DFT (B3LYP/6-311++G(d,p)) | 3350 - 3550 cm-1 |
| 13C NMR Chemical Shift (Carbonyl Carbon) | NMR Spectroscopy | 165 - 175 ppm | GIAO-DFT | 168 - 178 ppm |
Future Research Directions and Unexplored Avenues
Innovations in Sustainable Synthesis and Green Chemistry Approaches
The synthesis of specialty chemicals like Tert-butyl 4-amino-2-fluorobenzoate is increasingly being viewed through the lens of green chemistry, with a focus on developing more sustainable and environmentally benign processes. Future research is poised to move away from traditional batch methods towards more innovative and efficient synthetic strategies.
One of the most promising avenues is the adoption of flow chemistry . This technique offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and reduced waste. chemistryviews.orgyoutube.com The continuous nature of flow synthesis also allows for easier scalability, a significant advantage for industrial production. chemistryviews.org For the synthesis of fluorinated aromatic amines, flow chemistry can enable reactions that are challenging to control in batch, providing a more efficient route to these important building blocks. chemistryviews.org
Biocatalysis represents another cornerstone of sustainable synthesis. The use of enzymes to catalyze chemical reactions offers high selectivity and specificity under mild conditions, often eliminating the need for harsh reagents and protecting groups. mdpi.comnih.gov Research into enzymatic routes for producing chiral amines and other pharmaceutical intermediates is rapidly advancing. mdpi.com For instance, transaminases are being explored for the asymmetric synthesis of chiral amines, and proteases can be used for selective esterification or hydrolysis. mdpi.comfrontiersin.org The application of biocatalysis to the synthesis of this compound or its precursors could significantly improve the sustainability of its production.
Furthermore, the development of novel fluorination and amination methods using more benign reagents is a key area of research. This includes the use of CO2 or CS2 as C1 sources for the synthesis of fluorinated amines, which presents a greener alternative to traditional methods. nih.govacs.orgresearchgate.net
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, improved yield and purity, easier scalability, precise control over reaction conditions. chemistryviews.orgyoutube.com |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts (enzymes). mdpi.comnih.govfrontiersin.org |
| Benign Reagents | Use of less hazardous materials, such as CO2 as a C1 source, contributing to a safer and more sustainable process. nih.govacs.orgresearchgate.net |
Expanding Applications in Emerging Fields of Chemical Science
While this compound is already established as a key intermediate in the pharmaceutical and agrochemical industries, its unique structural features open doors to a range of emerging applications in chemical science. chemimpex.com
A significant area of future development is in the field of medical imaging . The fluorine atom in this compound makes it an ideal precursor for the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET). nih.govnih.govfrontiersin.org PET is a powerful non-invasive imaging technique used in oncology and neurology. frontiersin.orgnih.gov 18F-labeled amino acids, which can be synthesized from precursors like this compound, are particularly valuable for imaging brain tumors and other cancers due to their high uptake in tumor cells. nih.govnih.gov
The field of materials science also presents exciting opportunities. The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance. chemimpex.com Furthermore, functionalized organic molecules are the building blocks of organic electronics , and derivatives of this compound could find applications in organic field-effect transistors (OFETs) and other electronic devices. rsc.org Another emerging application is in the construction of Covalent Organic Frameworks (COFs) , which are porous crystalline polymers with potential uses in gas storage, catalysis, and sensing. chrom-china.com The amino and carboxylate groups of this compound make it a suitable building block for the design of novel COFs.
| Emerging Application | Role of this compound |
| PET Imaging | Precursor for the synthesis of 18F-labeled amino acid tracers for cancer and neurological imaging. nih.govnih.govnih.govlumiprobe.commdpi.com |
| Advanced Polymers | Monomer for creating polymers with specific properties like enhanced thermal stability. chemimpex.com |
| Organic Electronics | Building block for functionalized organic semiconductors used in devices like OFETs. rsc.org |
| Covalent Organic Frameworks | Linker molecule for the construction of porous crystalline materials for various applications. chrom-china.com |
Advanced Mechanistic Insights into Biological Interactions
A deeper understanding of how the structural features of this compound and its derivatives interact with biological targets at a molecular level is crucial for the rational design of new drugs and agrochemicals. Future research in this area will heavily rely on a combination of computational and experimental techniques.
Computational modeling is becoming an indispensable tool for elucidating the role of fluorine in protein-ligand interactions. nih.govacs.org The fluorine atom, with its high electronegativity and small size, can significantly modulate a molecule's properties, including its lipophilicity, pKa, and ability to form hydrogen bonds and other non-covalent interactions. nih.govnih.gov Computational methods can help predict how the fluorine atom in a derivative of this compound will interact with the active site of a target protein, guiding the design of more potent and selective compounds. acs.orgresearchgate.netnih.gov
Biophysical assays provide the experimental validation for these computational predictions. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST) can directly measure the binding affinity and kinetics of a compound to its target protein. eurofinsdiscovery.comacs.org These methods are sensitive enough to detect the weak interactions that are often critical for biological activity. eurofinsdiscovery.com Advanced fluorescence-based techniques can also be used to study the conformational changes in a protein upon ligand binding. acs.org
| Research Approach | Key Insights Gained |
| Computational Modeling | Prediction of binding modes, understanding the role of fluorine in protein-ligand interactions, rational design of new derivatives. nih.govacs.orgacs.orgresearchgate.netnih.gov |
| Biophysical Assays | Measurement of binding affinity and kinetics, validation of computational models, characterization of protein-ligand interactions. eurofinsdiscovery.comacs.org |
| Structural Biology | High-resolution structures of ligand-protein complexes, visualization of key interactions at the atomic level. |
Development of High-Throughput Screening and Predictive Models
To accelerate the discovery of new bioactive compounds derived from this compound, future research will increasingly focus on high-throughput screening (HTS) and the development of predictive computational models.
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. nih.gov For derivatives of this compound, which may target protein kinases, a major class of drug targets, various HTS assays are available. nih.govnih.govpromega.com These assays can be based on fluorescence, luminescence, or other detection methods and are amenable to automation, enabling the screening of thousands of compounds in a short period. nih.govpromega.com The development of cost-effective and robust HTS platforms is an ongoing area of research. nih.gov
Combinatorial chemistry , often coupled with HTS, allows for the rapid synthesis of large, diverse libraries of compounds based on a common scaffold like aminobenzoic acid. nih.govijpsr.comresearchgate.net This approach enables the systematic exploration of the chemical space around the core structure of this compound to identify new leads. nih.govcnr.itscispace.com
In parallel with experimental screening, the development of predictive models using machine learning and quantitative structure-activity relationship (QSAR) approaches is gaining significant traction. nih.govplos.orgresearchgate.net These models use existing data on the bioactivity of related compounds to predict the activity of new, untested molecules. researchgate.netchemrxiv.orgfrontiersin.org This in silico screening can help prioritize which compounds to synthesize and test, saving time and resources. plos.orgresearchgate.net Machine learning algorithms like random forests and neural networks are proving to be powerful tools for bioactivity prediction. nih.govplos.org
| Technology | Role in Drug Discovery |
| High-Throughput Screening (HTS) | Rapidly tests large numbers of compounds to identify initial "hits" with desired biological activity. nih.govnih.govpromega.com |
| Combinatorial Chemistry | Efficiently synthesizes large libraries of diverse compounds for screening. nih.govijpsr.comresearchgate.netcnr.itscispace.com |
| Machine Learning & QSAR | Predicts the bioactivity of new compounds, prioritizes candidates for synthesis and testing, and helps to understand structure-activity relationships. nih.govplos.orgresearchgate.netresearchgate.netchemrxiv.orgfrontiersin.org |
Q & A
Q. What protecting group strategies are optimal for the amino group during multi-step syntheses?
- Methodology : Use Boc (tert-butoxycarbonyl) protection () with deprotection via TFA/DCM. Monitor by IR loss of N-H stretches and confirm with LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
